

Application Notes and Protocols for Disperse Yellow 54 in Fluorescence Microscopy

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Compound of Interest

Compound Name: Disperse yellow 54

Cat. No.: B3429582

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Introduction

Disperse Yellow 54, also known as Solvent Yellow 114, is a hydrophobic dye belonging to the quinophthalone class.[1][2][3][4][5] While traditionally used in the textile and plastics industries for its vibrant greenish-yellow color and good stability, its fluorescent properties suggest potential applications in biological imaging.[6][7][8] These application notes provide a comprehensive overview of the known characteristics of **Disperse Yellow 54** and detailed protocols for its use in fluorescence microscopy, particularly for staining lipid droplets and other hydrophobic structures within cells.

Physicochemical and Photophysical Properties

Disperse Yellow 54 is a yellow powder that is insoluble in water but soluble in various organic solvents such as strong sulfuric acid, pyridine, sulfolane, and ethanol.[3][9] Its hydrophobicity, indicated by an XLogP3 value of 3, is a key characteristic for its potential application in staining lipid-rich cellular components.[9]

A summary of the available quantitative data for **Disperse Yellow 54** is presented in the table below. It is important to note that specific photophysical parameters like quantum yield and molar extinction coefficient are not readily available in the literature and would require experimental determination for precise applications.

Property	Value	References
Chemical Formula	C ₁₈ H ₁₁ NO ₃	[3][4]
Molecular Weight	289.28 g/mol	[3][4]
CAS Number	12223-85-7	[3][5]
Appearance	Yellow Powder	[3]
Melting Point	265 °C	[10]
Solubility	Insoluble in water; Soluble in ethanol, DMSO, acetone, dichloromethane, methyl benzene.	[3][9][11]
XLogP3	3	[9]

Potential Applications in Fluorescence Microscopy

Given its hydrophobic nature, **Disperse Yellow 54** is a promising candidate for staining intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in understanding various physiological and pathological processes, including obesity, diabetes, and cancer.[7] Fluorescent probes are invaluable tools for visualizing and tracking these organelles in real-time.[7]

Additionally, the solvatochromic properties of similar dyes, where the emission spectrum shifts based on the polarity of the environment, suggest that **Disperse Yellow 54** could potentially be used to probe the local environment of cellular structures.[9]

Experimental Protocols

The following protocols are adapted from general procedures for staining cells with hydrophobic dyes and for lipid droplet imaging. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Staining of Lipid Droplets in Fixed Cells

This protocol describes the use of **Disperse Yellow 54** for visualizing lipid droplets in fixed cultured cells.

Materials:

- **Disperse Yellow 54** stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (optional, for permeabilization)
- Mounting medium
- Glass slides and coverslips
- Fluorescence microscope

Procedure:

- **Cell Culture:** Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- **Fixation:** Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization (Optional):** If targeting intracellular structures other than those readily accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
- **Staining:** Prepare a working solution of **Disperse Yellow 54** by diluting the stock solution in PBS to a final concentration of 1-10 $\mu\text{g/mL}$. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS to remove unbound dye.

- Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets. Based on the color of the dye, excitation in the blue to green range (e.g., 405 nm, 488 nm) and emission in the green to yellow range should be tested.

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol provides a general guideline for staining lipid droplets in living cells. It is crucial to determine the optimal, non-toxic concentration of **Disperse Yellow 54** for each cell type.

Materials:

- **Disperse Yellow 54** stock solution (1 mg/mL in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Glass-bottom dishes or chamber slides
- Live-cell imaging system

Procedure:

- Cell Culture: Plate cells in glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
- Preparation of Staining Solution: Prepare a working solution of **Disperse Yellow 54** by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration in the range of 0.1-5 µg/mL.
- Staining: Remove the culture medium and wash the cells once with warm PBS or HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing: Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium.

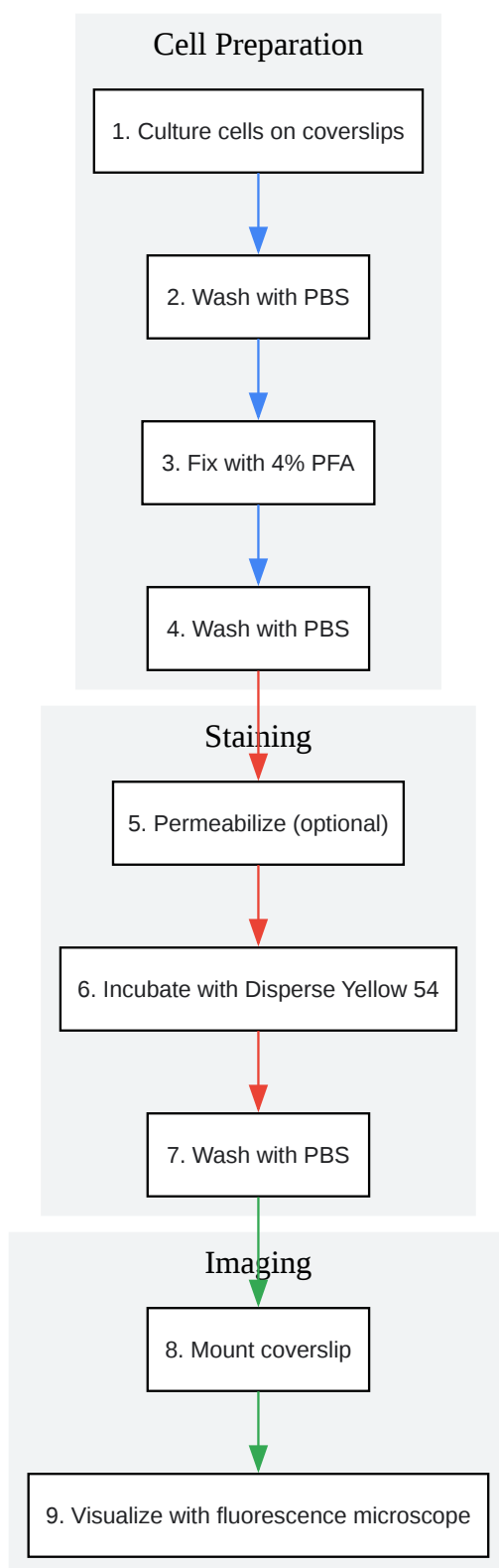
- Imaging: Immediately image the cells using a live-cell imaging system equipped with environmental control (37°C, 5% CO₂). Use the lowest possible laser power to minimize phototoxicity.

Safety and Handling

Disperse Yellow 54 is a chemical compound and should be handled with appropriate safety precautions.^[10] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Diagrams

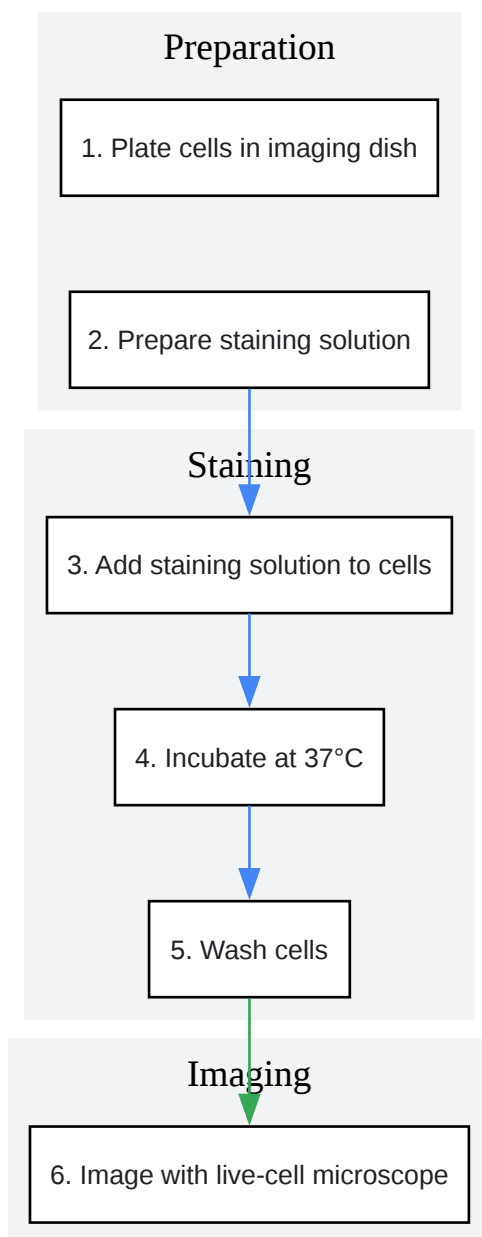
Experimental Workflow for Staining Fixed Cells



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Caption: Workflow for staining fixed cells with **Disperse Yellow 54**.

Logical Relationship for Live-Cell Imaging



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Caption: Workflow for live-cell imaging with **Disperse Yellow 54**.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No/Weak Signal	- Inappropriate filter sets.- Low dye concentration.- Photobleaching.	- Test different excitation and emission filters.- Increase dye concentration or incubation time.- Reduce laser power and exposure time.
High Background	- Incomplete removal of unbound dye.- Dye precipitation.	- Increase the number and duration of wash steps.- Filter the staining solution before use.
Cell Toxicity (Live-Cell)	- Dye concentration is too high.- Prolonged incubation time.	- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time.

Conclusion

Disperse Yellow 54 presents an interesting, though currently underexplored, potential as a fluorescent probe for biological imaging, particularly for lipid-rich structures. The provided protocols offer a starting point for researchers to investigate its utility in their specific applications. Further characterization of its photophysical properties and cellular specificity is warranted to fully establish its role in fluorescence microscopy.

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